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2-Oxabicyclo[2.2.1]heptan-5-one is a bicyclic organic compound characterized by a seven-membered ring structure that includes an oxygen atom. This compound belongs to the class of oxabicyclic compounds, which are known for their unique structural features and reactivity. The specific arrangement of atoms in 2-oxabicyclo[2.2.1]heptan-5-one allows it to participate in various
The reactivity of 2-oxabicyclo[2.2.1]heptan-5-one can be attributed to its bicyclic structure, which facilitates several types of chemical transformations:
Research has indicated that compounds related to 2-oxabicyclo[2.2.1]heptan-5-one exhibit various biological activities. Some studies suggest potential applications in pharmaceuticals due to their ability to interact with biological targets:
The synthesis of 2-oxabicyclo[2.2.1]heptan-5-one typically involves several key methods:
The unique structure of 2-oxabicyclo[2.2.1]heptan-5-one lends itself to various applications:
Interaction studies involving 2-oxabicyclo[2.2.1]heptan-5-one focus on its binding affinity and reactivity with biological macromolecules:
Several compounds share structural similarities with 2-oxabicyclo[2.2.1]heptan-5-one, which allows for comparative analysis:
| Compound Name | Structure Type | Key Features |
|---|---|---|
| 7-Oxabicyclo[2.2.1]heptan-2-one | Bicyclic Ketone | Exhibits similar reactivity patterns |
| 7-Oxabicyclo[3.3.0]octan-4-one | Bicyclic Ketone | Greater ring strain due to additional ring fusion |
| 3-Oxabicyclo[3.3.0]octan-6-one | Bicyclic Ketone | Different positioning of oxygen affects reactivity |
| 7-Oxabicyclo[4.3.0]nonan-5-one | Bicyclic Ketone | Larger ring size influences physical properties |
These comparisons highlight the unique structural characteristics of 2-oxabicyclo[2.2.1]heptan-5-one while illustrating how variations in ring size and substituents can influence chemical behavior and biological activity.
The Diels-Alder cycloaddition reaction represents the most fundamental and widely employed synthetic approach for accessing 2-oxabicyclo[2.2.1]heptan-5-one and related oxabicyclic systems [8] [9]. This reaction involves the thermal cycloaddition between furan as the diene component and various dienophiles to construct the characteristic oxabicyclic framework [11] [12].
Furan serves as the primary diene component in the synthesis of oxabicyclic systems due to its ability to participate in [4+2] cycloaddition reactions [11] [14]. The reactivity of furan in Diels-Alder reactions is significantly influenced by electronic factors, with furan being comparatively less reactive and less endo-selective compared to other dienes such as cyclopentadiene when reacting with dienophiles like maleic anhydride [11]. The presence of substituents on the furan ring can dramatically alter both reactivity and selectivity patterns [11].
Research has demonstrated that substituted furans with electron-donating groups at the 2- or 3-positions significantly increase the reactivity of the system, while electron-withdrawing groups have the opposite effect [11]. This electronic modulation allows for fine-tuning of reaction conditions and selectivity outcomes in the synthesis of oxabicyclic compounds [11].
The choice of dienophile significantly impacts the efficiency and stereochemical outcome of oxabicyclic system formation [8] [12]. Reactive dienophiles such as dimethyl acetylenedicarboxylate and dimethyl maleate have been successfully employed under ultrasonication conditions to promote the Diels-Alder reaction with substituted furans [8]. Ultrasonic irradiation effectively enhances the reaction rate and provides regiospecific furano Diels-Alder cycloaddition products in good yields [8].
The reaction between furan and alpha-chloroacrylonitrile has been extensively studied, yielding a mixture of exo-2-chloro- and endo-2-chloro-7-oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile derivatives [3]. This particular transformation demonstrates the utility of electron-poor dienophiles in constructing functionalized oxabicyclic frameworks [3].
The stereochemical outcome of Diels-Alder reactions leading to oxabicyclic systems is governed by both electronic and steric factors [9] [11]. The concerted nature of the Diels-Alder reaction ensures that stereochemical information is reliably transferred from reactants to products through a single cyclic transition state [9]. This characteristic makes the reaction particularly valuable for the stereocontrolled synthesis of complex oxabicyclic structures [9].
Computational studies have provided insights into the factors controlling reactivity and selectivity in furan-based Diels-Alder reactions [11]. The activation strain model combined with energy decomposition analysis has been employed to quantitatively analyze the observed trends in both reactivity and selectivity [11]. These studies reveal that the presence of strong electron-donor groups significantly increases the reactivity of the furan system [11].
The oxidative functionalization of norbornene and its derivatives provides an alternative synthetic route to 2-oxabicyclo[2.2.1]heptan-5-one systems [29] [30]. This approach leverages the inherent ring strain and reactivity of the norbornene double bond to introduce oxygen functionality through various oxidative transformations [29].
Norbornene derivatives exhibit unique reactivity patterns due to the significant ring strain associated with the bicyclic structure [29]. The double bond in norbornene is particularly reactive toward oxidative transformations, making it an ideal substrate for the introduction of oxygen-containing functional groups [29]. Various oxidizing agents have been employed to achieve selective oxidation of norbornene derivatives to the corresponding ketone products [29].
The oxidative transformation of norbornene can be achieved through multiple pathways, including epoxidation followed by rearrangement, direct ketone formation through oxidative cleavage, and selective hydroxylation reactions [29]. Each of these approaches offers distinct advantages in terms of selectivity and functional group tolerance [29].
Palladium-catalyzed oxidative cyclization reactions have emerged as powerful tools for the construction of oxabicyclic systems from norbornene precursors [10] [13]. The reaction mechanism involves ortho-carbon-hydrogen activation followed by norbornene insertion into palladium-carbon bonds [13]. This process creates norbornylpalladium intermediates that can undergo subsequent oxidative cyclization to form functionalized bicyclic products [10].
Research has shown that the palladium-catalyzed carbon-hydrogen activation and oxidative cyclization of acetanilides with norbornene provides a concise route to functionalized indoline derivatives [10]. The norbornylpalladium species formed through direct ortho-carbon-hydrogen activation serves as a key intermediate in this transformation [10].
The development of switchable polymerization systems has provided insights into the controlled functionalization of norbornene derivatives [30]. Palladium complexes supported by tridentate ligands modified with redox switches have been employed for the selective addition polymerization of norbornene and its derivatives [30]. These systems demonstrate the potential for controlling the oxidation state and reactivity of metal centers in norbornene functionalization reactions [30].
The oxidation of ferrocene-containing palladium complexes with acetyl ferrocenium salts activates the catalyst toward norbornene polymerization, while subsequent reduction significantly decreases catalytic activity [30]. This switchable behavior provides a model for controlled oxidative functionalization of norbornene substrates [30].
The development of catalytic asymmetric synthesis methods for 2-oxabicyclo[2.2.1]heptan-5-one represents a significant advancement in the field of enantioselective organic synthesis [15] [16] [17]. These approaches enable the preparation of enantiomerically enriched oxabicyclic compounds with high levels of stereochemical control [15] [16].
Organocatalytic asymmetric synthesis has emerged as a powerful strategy for the construction of chiral oxabicyclic systems [17] [21]. The use of chiral organocatalysts, including amine-based catalysts, bifunctional catalysts, N-heterocyclic carbenes, and chiral phosphoric acids, has enabled the development of highly enantioselective transformations [17].
Chiral amine catalysis operates through covalent interactions between the catalyst and substrate, with enantioselectivity controlled by the chiral environment created during the catalytic cycle [17]. Bifunctional catalyst systems utilize hydrogen-bonding interactions to control the stereochemical outcome of the reaction [17]. These approaches have been successfully applied to [3+3] cycloaddition reactions that can generate six-membered heterocyclic compounds with high enantioselectivity [17].
Transition metal-catalyzed asymmetric synthesis provides access to highly enantioenriched 8-oxabicyclo[3.2.1]octane derivatives through intermolecular [5+2] pyrylium cycloadditions [15] [16]. These reactions employ a dual catalyst system composed of an achiral thiourea and a chiral primary aminothiourea to achieve high levels of enantioselectivity [16].
The observed enantioselectivity in these systems is highly dependent on the substitution pattern of the five-pi component, and computational studies have provided insights into the basis for this effect [16]. The resultant 8-oxabicyclo[3.2.1]octane derivatives possess scaffolds common in natural products and medicinally active compounds [16].
Iridium-catalyzed asymmetric transfer hydrogenation of ketones using chiral bicyclic N-heterocyclic carbene complexes has achieved excellent enantioselectivities and productivities [21]. These systems demonstrate turnover numbers up to 4500 with enantioselectivities reaching 98% [21].
Ketoreductase-catalyzed kinetic resolution and dynamic kinetic resolution represent important biocatalytic approaches for the asymmetric synthesis of chiral oxabicyclic compounds [18]. These enzymatic methods provide environmentally friendly routes to chiral alcohols with multiple stereogenic centers [18].
Early studies demonstrated the efficient kinetic resolution of bicyclic ketones such as 2-norbornanone using horse liver alcohol dehydrogenase [18]. The thermodynamic equilibrium mixture of 2-norbornanone contains 21% endo and 79% exo alcohols, whereas enzymatic reduction can produce up to 79% of the endo isomer [18].
Microbial reduction systems using Curvularia lunata and Rhodotorula rubra have shown opposite stereoselectivity compared to horse liver alcohol dehydrogenase, yielding different enantiomeric products with high optical purity [18]. These complementary enzymatic systems provide access to both enantiomers of chiral oxabicyclic alcohols [18].
The post-synthetic modification of 2-oxabicyclo[2.2.1]heptan-5-one provides access to a diverse array of functionalized derivatives with enhanced structural complexity and biological activity [23] [24] [26]. These transformations exploit the inherent reactivity of the oxabicyclic framework while preserving the core structural integrity [23] [24].
The ketone functionality in 2-oxabicyclo[2.2.1]heptan-5-one serves as a versatile handle for various chemical transformations [15] [24]. Reduction reactions provide access to the corresponding alcohols with defined stereochemistry [15]. The cycloadduct can undergo conjugate addition, epoxidation, Diels-Alder reaction, and Luche reduction to generate single diastereomers within detection limits [15].
Hydrogenation of the oxabicyclic framework yields saturated ketone intermediates that can undergo stereoselective Grignard addition to afford tertiary alcohols [15]. The preparation of tosylhydrazones from these ketones provides precursors for Shapiro or Bamford-Stevens reactions, enabling further structural elaboration [15].
The oxygen bridge of oxabicyclic systems can be cleaved reductively to generate ring-opened products with different structural motifs [15] [24]. In the case of iodide-substituted derivatives, reductive cleavage results in the formation of seven-membered products possessing exocyclic enone functionality [15].
Alkylidene carbene insertion reactions provide a powerful method for the annulation of additional rings onto the oxabicyclic framework [24]. These reactions can proceed through 1,5 carbon-hydrogen insertion or 1,5 oxygen-silicon insertion pathways, depending on the substitution pattern and reaction conditions [24]. The stereochemical outcome of these processes is governed by the electronic and steric environment of the carbene intermediate [24].
The construction of polyfunctionalized derivatives through cascade reactions has been demonstrated using oxabicyclic substrates [6] [25]. Triethylamine-promoted cycloaddition reactions of phenacylmalononitriles with hydroxychalcones can generate multifunctionalized cyclopent-3-ene-1-carboxamides and 2-oxabicyclo[2.2.1]heptane derivatives with high diastereoselectivity [6].
Recent advances in visible-light-mediated transformations have expanded the scope of post-synthetic modifications available for oxabicyclic compounds [23]. These mild reaction conditions enable the deoxygenative transformation of 1,2-dicarbonyl compounds through energy transfer processes, providing access to alpha-functionalized ketone architectures [23].
The development of bicyclic peptide synthesis methods has demonstrated the utility of oxabicyclic scaffolds in medicinal chemistry applications [27]. These approaches utilize the conformational rigidity of the oxabicyclic framework to create structurally diverse compounds with enhanced biological activity [27].
| Transformation Type | Substrate | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Diels-Alder Cycloaddition | Furan + Maleic Anhydride | 7-Oxabicyclo[2.2.1]hept-5-en-2-one | 85-95 | [3] [8] |
| Ultrasonication-Promoted | Substituted Furans + DMAD | Functionalized Oxabicyclic Alkenes | 70-90 | [8] |
| Asymmetric [5+2] Cycloaddition | Pyrylium + Alkenes | 8-Oxabicyclo[3.2.1]octanes | 69-95 | [15] [16] |
| Enzymatic Reduction | 2-Norbornanone | Chiral Norbornanols | 65-85 | [18] |
| Carbene Insertion | Oxabicyclic Ketones | Annulated Products | 60-80 | [24] |
The nuclear magnetic resonance spectroscopic analysis of 2-Oxabicyclo[2.2.1]heptan-5-one provides essential insights into the molecular architecture and electronic environment of this strained bicyclic system. The compound exhibits distinctive spectral features that reflect both the bridged oxygen-containing framework and the ketone functionality [1].
In the proton nuclear magnetic resonance spectrum, protons adjacent to the oxygen atom, specifically H-1 and H-4, resonate as complex multiples due to coupling with neighboring bridgehead hydrogens [1]. The carbonyl group's deshielding effect shifts nearby protons downfield, creating characteristic chemical shift patterns that distinguish this oxabicyclic ketone from simpler cyclic analogues [1]. The strained bicyclic framework imposes distinct conformational constraints that influence spin-spin coupling patterns and chemical shift values throughout the molecular structure.
The carbon-13 nuclear magnetic resonance spectrum displays a characteristic signal near 210 parts per million for the ketone carbon, consistent with typical ketone chemical shift ranges of 205-220 parts per million [1] [2]. Ether carbons appear between 60-80 parts per million, reflecting the electron-withdrawing effects of the bridgehead oxygen atom [1] [2]. The bicyclic framework creates unique carbon environments that can be distinguished through careful analysis of chemical shift patterns and coupling relationships.
Table 1: Nuclear Magnetic Resonance Spectral Data for 2-Oxabicyclo[2.2.1]heptan-5-one
| Nuclear Magnetic Resonance Parameter | Chemical Shift (parts per million) | Multiplicity | Assignment |
|---|---|---|---|
| Ketone Carbon (Carbon-13) | 210 | Singlet | Carbonyl carbon (C-5) |
| Ether Carbons (Carbon-13) | 60-80 | Multiple signals | Bridge carbons adjacent to oxygen |
| Bridgehead Protons | Variable downfield | Complex multiplets | H-1, H-4 positions |
| Methylene Protons | 2.5-3.5 | Multiplets | CH₂ groups in bicyclic framework |
The molecular formula C₆H₈O₂ with molecular weight 112.13 grams per mole creates specific integration patterns in the proton nuclear magnetic resonance spectrum that confirm the structural assignment [1] [3]. The bridgehead ketone introduces electronic polarization effects that influence chemical shifts throughout the bicyclic system, making the carbonyl carbon electrophilic and susceptible to nucleophilic attack [1].
The infrared spectroscopic analysis of 2-Oxabicyclo[2.2.1]heptan-5-one reveals characteristic vibrational modes that distinguish this compound from other ketone-containing molecules. The most prominent feature appears as a strong absorption band near 1720 wavenumbers, characteristic of the carbonyl stretch in the strained bicyclic environment [1] [4].
The carbonyl stretching vibration occurs at frequencies consistent with saturated ketones, typically appearing between 1715-1720 wavenumbers [4] [5]. However, the bicyclic framework and ring strain effects may cause slight deviations from normal ketone frequencies. The intensity of this absorption band reflects the large dipole moment change associated with the carbonyl stretching vibration [6].
Ether carbon-oxygen vibrations typically manifest around 1100 wavenumbers, representing the asymmetric stretching modes of the carbon-oxygen-carbon linkage within the bicyclic framework [1] [7]. The bridged ether system creates unique vibrational coupling effects that distinguish these absorptions from linear ether compounds.
Table 2: Infrared Spectroscopic Assignments for 2-Oxabicyclo[2.2.1]heptan-5-one
| Vibrational Mode | Frequency (wavenumbers) | Intensity | Assignment |
|---|---|---|---|
| Carbonyl Stretch | 1720 | Strong | C=O stretching vibration |
| Carbon-Hydrogen Stretches | 2850-3000 | Medium | Aliphatic C-H bonds |
| Ether Carbon-Oxygen Stretch | 1100 | Strong | C-O-C asymmetric stretch |
| Ring Deformation Modes | 800-1000 | Medium | Bicyclic framework vibrations |
| Carbon-Carbon Stretches | 1200-1300 | Medium | Skeletal vibrations |
The bicyclic ether linkage creates specific vibrational characteristics that differ from linear ethers. Cyclic ether systems exhibit modified carbon-oxygen stretching frequencies due to ring strain and conformational constraints [7] [8]. The pentamethylene oxide-like character of the seven-membered ring containing oxygen influences the vibrational spectrum patterns.
Ring strain effects in the bicyclic system contribute to frequency shifts in both the carbonyl and ether vibrational modes. The constrained geometry affects bond angles and lengths, leading to characteristic frequency patterns that serve as diagnostic tools for structural identification [4] [9].
Mass spectrometric analysis of 2-Oxabicyclo[2.2.1]heptan-5-one provides detailed information about fragmentation pathways and molecular ion behavior. High-resolution mass spectrometry shows a molecular ion peak at mass-to-charge ratio 112.0524, calculated for C₆H₈O₂ [1] [3].
The fragmentation patterns follow characteristic pathways for bicyclic ketones, involving alpha-cleavage adjacent to the carbonyl group and retro-Diels-Alder type fragmentations [10] [11]. Loss of carbon monoxide (28 atomic mass units) yields ions at mass-to-charge ratio 84, while loss of water (18 atomic mass units) produces fragments at mass-to-charge ratio 94 [1].
Table 3: Mass Spectrometric Fragmentation Data for 2-Oxabicyclo[2.2.1]heptan-5-one
| Fragment Ion (m/z) | Relative Intensity (%) | Proposed Structure | Fragmentation Pathway |
|---|---|---|---|
| 112 | 45 | [M]⁺ | Molecular ion |
| 94 | 30 | [M-H₂O]⁺ | Water loss |
| 84 | 85 | [M-CO]⁺ | Carbon monoxide loss |
| 67 | 40 | [C₄H₇O]⁺ | Ring fragmentation |
| 55 | 60 | [C₃H₃O]⁺ | Further fragmentation |
| 42 | 25 | [C₂H₂O]⁺ | Ketene fragment |
Cyclic ethers demonstrate specific fragmentation mechanisms involving ring opening and beta-scission reactions [12]. The oxygen-containing bridge in 2-Oxabicyclo[2.2.1]heptan-5-one influences fragmentation patterns by providing alternative pathways for electron density redistribution during ionization.
The collision cross-section profiles predict specific values for various adduct ions, with [M+H]⁺ showing 119.2 square angstroms, [M+Na]⁺ displaying 127.6 square angstroms, and [M-H]⁻ exhibiting 122.9 square angstroms [3]. These parameters support analytical method development for mass spectrometry-based assays.
Alpha-cleavage represents the primary fragmentation mode for the ketone functionality, producing acylium cations that appear as stable fragments in the mass spectrum [11]. The bicyclic framework provides additional stabilization through charge delocalization and conformational effects.
Quantum mechanical calculations using density functional theory methods provide comprehensive insights into the electronic structure and molecular properties of 2-Oxabicyclo[2.2.1]heptan-5-one. Computational analysis reveals the electronic distribution, frontier molecular orbitals, and thermodynamic parameters essential for understanding reactivity patterns.
The highest occupied molecular orbital energy and lowest unoccupied molecular orbital energy calculations indicate the compound's electron-donating and electron-accepting capabilities [13]. The energy gap between these frontier orbitals determines chemical reactivity and stability, with larger gaps corresponding to increased chemical stability [13].
Table 4: Density Functional Theory Calculated Properties for 2-Oxabicyclo[2.2.1]heptan-5-one
| Electronic Property | Calculated Value | Units | Method |
|---|---|---|---|
| Highest Occupied Molecular Orbital Energy | -6.2 | electron volts | B3LYP/6-31G(d,p) |
| Lowest Unoccupied Molecular Orbital Energy | -1.4 | electron volts | B3LYP/6-31G(d,p) |
| Energy Gap | 4.8 | electron volts | B3LYP/6-31G(d,p) |
| Ionization Energy | 6.2 | electron volts | B3LYP/6-31G(d,p) |
| Electron Affinity | 1.4 | electron volts | B3LYP/6-31G(d,p) |
| Chemical Hardness | 2.4 | electron volts | B3LYP/6-31G(d,p) |
| Electronegativity | 3.8 | electron volts | B3LYP/6-31G(d,p) |
| Electrophilicity Index | 3.0 | electron volts | B3LYP/6-31G(d,p) |
Molecular electrostatic potential analysis reveals electron-rich regions around the oxygen atoms that are susceptible to electrophilic attack, while electron-deficient areas around the carbonyl carbon facilitate nucleophilic reactions [13]. The bicyclic framework creates unique electronic environments that influence reactivity patterns and intermolecular interactions.
The carbonyl group exhibits characteristic electronic properties with significant polarization toward the oxygen atom [14]. The carbon atom in the carbonyl group displays sp² hybridization with trigonal planar geometry, creating an electrophilic center that participates readily in nucleophilic addition reactions [14].
Density functional theory calculations suggest that transition states for various reactions favor specific conformational arrangements that minimize steric interactions [15]. The bicyclic framework imposes geometric constraints that influence reaction pathways and stereochemical outcomes in chemical transformations.
The electronic structure modeling provides essential data for understanding catalytic processes and reaction mechanisms involving 2-Oxabicyclo[2.2.1]heptan-5-one [16] [17]. Computational analysis supports experimental observations and enables prediction of reaction outcomes under various conditions.